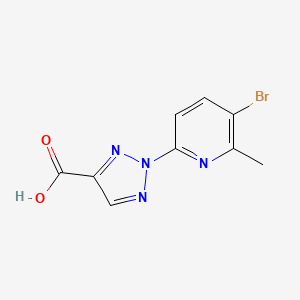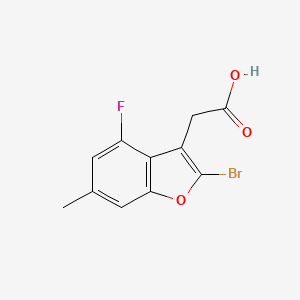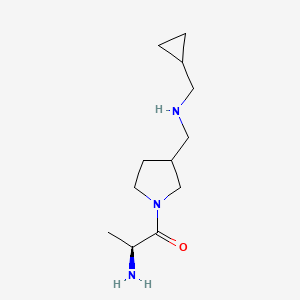
2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Brom-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der Pyridinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms, einer Methylgruppe und eines Triazolrings aus, der an einen Pyridinring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-Brom-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode ist die palladiumkatalysierte Suzuki-Kreuzkupplungsreaktion. Diese Reaktion beinhaltet die Kupplung von 5-Brom-2-methylpyridin-3-amin mit Arylboronsäuren unter bestimmten Bedingungen . Die Reaktion wird in Gegenwart eines Palladiumkatalysators, einer Base und eines Lösungsmittels, üblicherweise bei erhöhten Temperaturen, durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-Brom-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die an den Pyridinring gebundenen funktionellen Gruppen verändern.
Substitution: Halogensubstitutionsreaktionen sind üblich, wobei das Bromatom durch andere Substituenten ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Pyridin-N-oxide liefern, während Substitutionsreaktionen verschiedene substituierte Pyridinderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(5-Brom-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Medizin: Die Forschung zur Erforschung ihres Potenzials als Therapeutikum für verschiedene Krankheiten ist im Gange.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-Brom-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand der laufenden Forschung.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-6-methylpyridin: Ein Brompyridinderivat mit ähnlichen strukturellen Merkmalen.
5-Brom-2-methylpyridin-3-amin: Eine weitere verwandte Verbindung, die in ähnlichen Synthesewegen verwendet wird.
Einzigartigkeit
2-(5-Brom-6-methylpyridin-2-yl)-2H-1,2,3-triazol-4-carbonsäure ist durch das Vorhandensein des Triazolrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H7BrN4O2 |
|---|---|
Molekulargewicht |
283.08 g/mol |
IUPAC-Name |
2-(5-bromo-6-methylpyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7BrN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
DZFJWFUZLNELNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)







